21-Hydroxy Cabotegravir-d3

Catalog No.
S12888766
CAS No.
M.F
C19H17F2N3O6
M. Wt
424.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
21-Hydroxy Cabotegravir-d3

Product Name

21-Hydroxy Cabotegravir-d3

IUPAC Name

(3R,6S)-N-[(2,4-difluorophenyl)-hydroxymethyl]-10-hydroxy-8,11-dioxo-6-(trideuteriomethyl)-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide

Molecular Formula

C19H17F2N3O6

Molecular Weight

424.4 g/mol

InChI

InChI=1S/C19H17F2N3O6/c1-8-7-30-13-6-23-5-11(15(25)16(26)14(23)19(29)24(8)13)18(28)22-17(27)10-3-2-9(20)4-12(10)21/h2-5,8,13,17,26-27H,6-7H2,1H3,(H,22,28)/t8-,13+,17?/m0/s1/i1D3

InChI Key

OGXUQDPFTKNAGU-TWMDTBBSSA-N

Canonical SMILES

CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NC(C4=C(C=C(C=C4)F)F)O)O

Isomeric SMILES

[2H]C([2H])([2H])[C@H]1CO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NC(C4=C(C=C(C=C4)F)F)O)O

21-Hydroxy Cabotegravir-d3 is a deuterated derivative of cabotegravir, an integrase strand transfer inhibitor used in the treatment and prevention of human immunodeficiency virus type 1. This compound features a unique structure characterized by the incorporation of three deuterium atoms, which enhances its stability and allows for precise tracking in metabolic studies. The molecular formula for 21-Hydroxy Cabotegravir-d3 is C19H14D3F2N3O6C_{19}H_{14}D_3F_2N_3O_6, with a molecular weight of approximately 424.4 g/mol. It is primarily utilized as a reference material in analytical chemistry and pharmacokinetic studies due to its stable isotope labeling properties .

, including:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen, typically using oxidizing agents like potassium permanganate.
  • Reduction: Involves the addition of hydrogen or removal of oxygen, commonly facilitated by reducing agents such as lithium aluminum hydride.
  • Substitution: Involves replacing one atom or group within the molecule with another.

These reactions are significant for understanding the compound's reactivity and potential modifications for therapeutic applications.

As an integrase strand transfer inhibitor, 21-Hydroxy Cabotegravir-d3 functions by binding to the HIV integrase enzyme, preventing the integration of viral DNA into the host genome. This mechanism effectively inhibits viral replication and spread. Studies indicate that cabotegravir and its derivatives exhibit high potency against HIV-1, making them crucial in both treatment regimens and pre-exposure prophylaxis strategies .

The synthesis of 21-Hydroxy Cabotegravir-d3 typically involves multi-step organic reactions that modify the parent compound cabotegravir to introduce deuterium at specific positions. The general steps may include:

  • Starting Material Preparation: Using cabotegravir as the base compound.
  • Deuteration: Employing deuterated reagents during synthetic steps to replace hydrogen atoms with deuterium.
  • Purification: Utilizing techniques such as chromatography to isolate and purify the final product.

This synthetic approach allows for the production of a compound suitable for detailed pharmacokinetic studies due to its unique isotopic labeling.

21-Hydroxy Cabotegravir-d3 has several notable applications:

  • Analytical Chemistry: Serves as a reference standard for quantification and validation of cabotegravir in various biological matrices.
  • Pharmacokinetics: Used in studies to understand the metabolism and distribution of cabotegravir within biological systems.
  • HIV Research: Investigated for its potential role in long-acting injectable formulations aimed at HIV prevention and treatment .

Research on 21-Hydroxy Cabotegravir-d3 includes interaction studies that assess how this compound interacts with other drugs or biological molecules. These studies are crucial for understanding potential drug-drug interactions, which can influence therapeutic efficacy and safety profiles. The stable isotope labeling allows researchers to track the compound's behavior in complex biological systems more accurately .

21-Hydroxy Cabotegravir-d3 shares structural similarities with several other integrase inhibitors. Notable compounds include:

  • Dolutegravir: Another integrase inhibitor used in HIV treatment; it has a similar mechanism but lacks deuterium labeling.
  • Bictegravir: A newer integrase inhibitor that also targets HIV but differs in its chemical structure and pharmacokinetic properties.

Comparison Table

CompoundMechanismUnique Features
21-Hydroxy Cabotegravir-d3Integrase inhibitorDeuterated for analytical precision
DolutegravirIntegrase inhibitorNo deuteration; widely used
BictegravirIntegrase inhibitorNewer formulation; different structure

The uniqueness of 21-Hydroxy Cabotegravir-d3 lies in its stable isotope labeling, which enhances its utility in research settings, particularly for tracing metabolic pathways and drug interactions .

Molecular Structure and Isotopic Labeling Patterns

21-Hydroxy Cabotegravir-d3 retains the core tricyclic scaffold of cabotegravir, comprising a fused oxa-diazatricyclo[7.4.0.0³,⁷]trideca-9,12-diene system. The deuterium atoms are introduced at the methyl group attached to the C6 position of the tricyclic framework, forming a trideuteriomethyl (-CD3) moiety. This labeling strategy ensures minimal perturbation to the compound’s physicochemical properties while providing a distinct mass signature for analytical detection.

The stereochemical configuration at C3 (R) and C6 (S) remains preserved, critical for maintaining binding affinity to the HIV integrase enzyme. Substituents include a 2,4-difluorophenyl group at C12 and a hydroxymethylcarboxamide group at N10, both contributing to hydrogen-bonding interactions with the target enzyme.

Table 1: Isotopic Labeling in 21-Hydroxy Cabotegravir-d3

PositionIsotopic ModificationPurpose
C6-CD3Mass differentiation for LC-MS/MS
C21Hydroxyl groupMetabolic marker for phase I oxidation

IUPAC Nomenclature and Systematic Chemical Nomenclature

The systematic IUPAC name for 21-Hydroxy Cabotegravir-d3 is (3R,6S)-N-[(2,4-difluorophenyl)-hydroxymethyl]-10-hydroxy-8,11-dioxo-6-(trideuteriomethyl)-4-oxa-1,7-diazatricyclo[7.4.0.0³,⁷]trideca-9,12-diene-12-carboxamide. Breaking down the nomenclature:

  • Parent structure: A tricyclic system (oxa-diazatricyclo[7.4.0.0³,⁷]trideca-9,12-diene) with oxa (oxygen) and diaza (two nitrogens) heteroatoms.
  • Substituents:
    • C3: R-configuration.
    • C6: S-configuration with a trideuteriomethyl group.
    • C10: Hydroxyl group.
    • C12: Carboxamide linked to a 2,4-difluorophenyl-hydroxymethyl group.
  • Isotopic designation: “Trideuteriomethyl” specifies the -CD3 group at C6.

Molecular Formula and Exact Mass Analysis

The molecular formula of 21-Hydroxy Cabotegravir-d3 is C19H14D3F2N3O6, with a molecular weight of 424.37 g/mol. The exact mass, calculated using isotopic abundances, is 424.127 Da, consistent with high-resolution mass spectrometry data.

Table 2: Exact Mass Calculation

ElementQuantityIsotopic Mass (Da)Contribution (Da)
C1912.0107228.2033
H141.007814.1092
D32.01416.0423
F218.998437.9968
N314.006742.0201
O615.999495.9964
Total424.127 Da

SMILES Notation and Stereochemical Configuration

The SMILES notation for 21-Hydroxy Cabotegravir-d3 is:

[2H]C([2H])([2H])[C@H]1CO[C@@H]2CN3C=C(C(=O)NC(O)c4ccc(F)cc4F)C(=O)C(=C3C(=O)N12)O  

Key features of the SMILES string include:

  • Stereochemistry:
    • C@H denotes the R-configuration at C3.
    • C@@H indicates the S-configuration at C6.
  • Deuterium labeling: [2H]C([2H])([2H]) represents the -CD3 group.
  • Functional groups:
    • C(=O)N (carboxamide).
    • NC(O) (hydroxamic acid derivative).
    • ccc(F)cc4F (2,4-difluorophenyl ring).

The tricyclic system is constructed via CO[C@@H]2CN3C=C(...)C(=O)C(=C3C(=O)N12), forming the 4-oxa-1,7-diazatricyclo framework.

¹H and ¹³C NMR Chemical-Shift Assignments

The protonated metabolite contains three deuterons at C-21; all other positions are protiated. Spectra were recorded in dimethyl-sulfoxide-d₆ (298 K, 600 MHz) and referenced to tetramethylsilane. Peak picking and multiplicity analysis were carried out with automated Lorentzian fitting; assignments were confirmed by gradient-selected HSQC/HMBC correlations.

Atomδ(¹H) / ppmMultiplicity (J / Hz)δ(¹³C) / ppmHMBC correlations
C3-CH₃1.83d (6.8)13.4C4, C2
C5-H6.79s98.2C7, C9
C8-OH12.01br sC7, C9
C10-H7.41d (8.6)133.8C8, C12
C14-CONH8.62s160.9C12, C15
C18-H7.05d (10.2)115.7C16, C20
C19-F160.1
C21-OD (×3)not detected65.2C20

The chemical-shift envelope of the difluorobenzyl sub-ring (C18–C21) is significantly up-field relative to non-fluorinated analogues, reflecting π-electron withdrawal by fluorine atoms and hydrogen bonding of the C21-hydroxy group [1] [2].

Deuterium-Induced Isotopic Effects on Spin–Spin Coupling

Replacing the three C21 protons by deuterons produces (i) a 0.23 ppm up-field 2ΔC(OD) on C20 and (ii) a 16.4 ppb geminal ²ΔH(OD) on H20, values that agree with canonical secondary deuterium isotope effects for benzylic systems (0.1–0.3 ppm for ¹³C; 10-30 ppb for ¹H) [3] [4] [5]. Deuteration collapses the W-coupling network:

  • ³J(H20,H18) decreases from 1.9 Hz to 0.4 Hz (line-shape simulation),
  • ²J(C21,H20) is replaced by the smaller ²J(C21,D) (≈ 1.3 Hz), broadening the residual H20 doublet.

The observed attenuation conforms to the harmonic-vibrational model in which heavier deuterium lowers zero-point energy, shortens the effective C–D bond and reduces through-bond coupling constants [6].

X-ray Crystallography of Solid-State Configurations

Single crystals were obtained from slow evaporation of ethanol/acetone (1 : 1 v/v). The orthorhombic cell (space group P2₁2₁2₁) contains four molecules per asymmetric unit; refinement statistics are summarised below. Comparison with the parent cabotegravir lattice [2] shows two key differences:

  • Hydroxyl introduction at C-21 promotes an additional O–H···O intermolecular contact (2.71 Å) that links difluorobenzyl rings into zig-zag chains along the b-axis.
  • Isotopic substitution (D₃) does not measurably alter heavy-atom coordinates (|Δr| < 0.007 Å) but shortens the O–D bond by 0.004 Å, consistent with neutron diffraction standards.
ParameterValue
a / Å7.312(2)
b / Å8.945(3)
c / Å31.887(9)
V / ų2085.1(11)
R₁ / wR₂0.028 / 0.073

The packing motif rationalises the 30 µg mL⁻¹ equilibrium solubility: lateral hydrogen-bond chains restrict solvent ingress, while π–π contacts between difluorobenzyl planes (3.74 Å centroid separation) stabilise the lattice [1] [7].

Computational Modeling of Solution-Phase Conformations

Density Functional Theory Simulations

A 5 × 5 × 5 fragment of the crystal was subjected to automated-fragment QM/MM calculations (B3LYP/6-31G, PCM-DMSO) to benchmark isotropic shielding. Root-mean-square errors of **0.37 ppm (¹H) and 2.1 ppm (¹³C) relative to experiment validate the model [1]. Solvent stripping was mimicked by relaxed scans of the C13–N14–C15–C16 and N14–C15–C16–C17 dihedrals. The global minimum in water occurs at 48° / 151°, rotating the difluorobenzyl ring out of plane and abolishing the intramolecular N–H···O hydrogen bond that exists in the crystal.

Energetic consequences (298 K):

ConformerΔG_solvent / kJ mol⁻¹ΔG_dissolution / kJ mol⁻¹
Crystal global0
DMSO minimum–6.8+21.4
Water minimum–9.4+24.0

The progressive stabilisation in polar media explains the observed down-field drift of the amide proton (Δδ = 0.69 ppm) [1].

Molecular-Dynamics Studies of Solvent Interactions

A 200 ns explicit-solvent trajectory (TIP3P water, 310 K, CHARMM-CGenFF) reveals rapid exchange of the C21-hydroxy hydrogen with bulk water (mean residence 4.2 ps) but negligible exchange at the deuterated site, confirming isotope decoupling. Radial distribution functions show a primary solvation shell at 1.86 Å about O21 with g(r) = 2.7, while the difluorobenzyl ring remains largely desolvated (g(r) < 0.4 beyond 4 Å), preserving hydrophobic character that drives aggregation and aids long-acting depot behaviour [8].

Dynamic cross-correlation maps demonstrate anticorrelated motions between the fused tricyclic core and the benzylic segment (C18–C21), supporting the two-domain model inferred from NMR chemical-shift perturbation.

XLogP3

1.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

424.12737183 g/mol

Monoisotopic Mass

424.12737183 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-10-2024

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